molecular formula C23H28N4 B11300452 N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11300452
M. Wt: 360.5 g/mol
InChI Key: OLUKAASLAFUGIQ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexene ring, a pyrazolo[1,5-a]pyrimidine core, and a substituted amine group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the cyclohexene ring: The cyclohexene moiety can be introduced via a Heck reaction or a similar coupling reaction involving a cyclohexenyl halide and an appropriate palladium catalyst.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme involved in cell proliferation, leading to reduced growth of cancer cells. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)ethylamine

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combination of a cyclohexene ring, a pyrazolo[1,5-a]pyrimidine core, and a substituted amine group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C23H28N4

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H28N4/c1-16-8-7-11-20(14-16)22-18(3)23-25-17(2)15-21(27(23)26-22)24-13-12-19-9-5-4-6-10-19/h7-9,11,14-15,24H,4-6,10,12-13H2,1-3H3

InChI Key

OLUKAASLAFUGIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CCCCC4

Origin of Product

United States

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